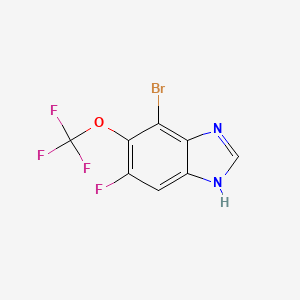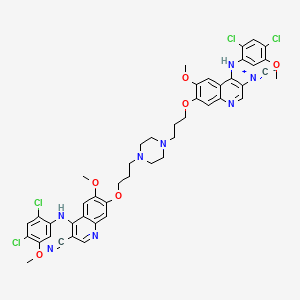
4-((2,4-Dichloro-5-methoxyphenyl)amino)-7-(3-(dimethylamino)propoxy)-6-methoxyquinoline-3-carbonitrile Dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2,4-Dichloro-5-methoxyphenyl)amino)-7-(3-(dimethylamino)propoxy)-6-methoxyquinoline-3-carbonitrile Dimer is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as methoxy, amino, and carbonitrile groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Dichloro-5-methoxyphenyl)amino)-7-(3-(dimethylamino)propoxy)-6-methoxyquinoline-3-carbonitrile Dimer typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with a halogenated precursor.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, typically using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups, leading to the formation of corresponding oxides and nitroso derivatives.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or aldehyde under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro positions, where nucleophiles such as amines or thiols can replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols can be used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso derivatives and oxides.
Reduction: Formation of primary amines or aldehydes.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
4-((2,4-Dichloro-5-methoxyphenyl)amino)-7-(3-(dimethylamino)propoxy)-6-methoxyquinoline-3-carbonitrile Dimer has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-((2,4-Dichloro-5-methoxyphenyl)amino)-7-(3-(dimethylamino)propoxy)-6-methoxyquinoline-3-carbonitrile Dimer involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and interference with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((2,4-Dichloro-5-methoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile: Lacks the dimethylamino and propoxy groups, which may affect its biological activity and solubility.
4-((2,4-Dichloro-5-methoxyphenyl)amino)-7-(3-(dimethylamino)propoxy)-quinoline-3-carbonitrile: Lacks the methoxy group at the 6-position, which may influence its reactivity and interaction with molecular targets.
Uniqueness
The presence of multiple functional groups in 4-((2,4-Dichloro-5-methoxyphenyl)amino)-7-(3-(dimethylamino)propoxy)-6-methoxyquinoline-3-carbonitrile Dimer makes it unique compared to similar compounds. These functional groups contribute to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C46H44Cl4N8O6 |
|---|---|
Molekulargewicht |
946.7 g/mol |
IUPAC-Name |
4-(2,4-dichloro-5-methoxyanilino)-7-[3-[4-[3-[4-(2,4-dichloro-5-methoxyanilino)-3-isocyano-6-methoxyquinolin-7-yl]oxypropyl]piperazin-1-yl]propoxy]-6-methoxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C46H44Cl4N8O6/c1-52-38-26-54-35-21-44(42(62-5)17-29(35)46(38)56-37-23-40(60-3)33(50)19-31(37)48)64-15-7-9-58-12-10-57(11-13-58)8-6-14-63-43-20-34-28(16-41(43)61-4)45(27(24-51)25-53-34)55-36-22-39(59-2)32(49)18-30(36)47/h16-23,25-26H,6-15H2,2-5H3,(H,53,55)(H,54,56) |
InChI-Schlüssel |
RLRFGVXAYODQMS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3Cl)Cl)OC)OCCCN4CCN(CC4)CCCOC5=C(C=C6C(=C5)N=CC(=C6NC7=CC(=C(C=C7Cl)Cl)OC)[N+]#[C-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


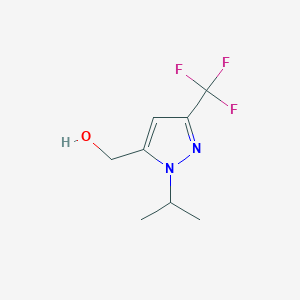

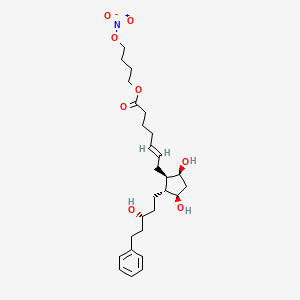
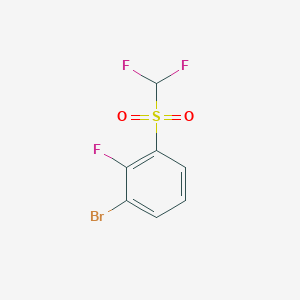
![Ethyl (2Z)-2-[(Acetyloxy)imino]-2-amino-acetic Acid Ester](/img/structure/B13427741.png)
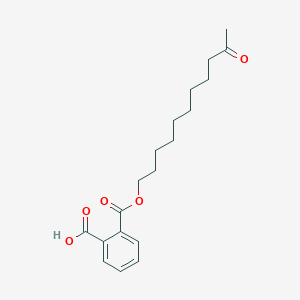

![(Z)-N'-hydroxy-2-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetimidamide](/img/structure/B13427759.png)

![(Z)-N'-hydroxy-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)acetimidamide](/img/structure/B13427765.png)
![[4-[[[2-(3,4-dihydro-1,1-dioxido-2H-1,2,4,6-thiatriazin-3-yl)ethyl]thio]methyl]-2-thiazolyl]guanidine Maleate; 2-(4-(((2-(1,1-Dioxido-3,4-dihydro-2H-1,2,4,6-thiatriazin-5-yl)ethyl)sulfanyl)methyl)-1,3-thiazol-2-yl)guanidine maleate; Famotidine Impurity C1 as Maleate; Famotidine Formaldehyde Adduct Maleate](/img/structure/B13427769.png)
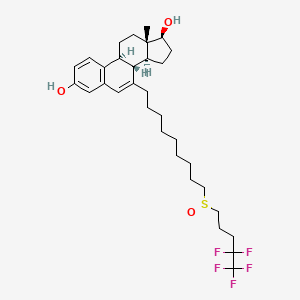
![3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B13427787.png)
